
Ethyl 3-(2-fluoro-5-iodophenyl)-5-methylisoxazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(2-fluoro-5-iodophenyl)-5-methylisoxazole-4-carboxylate is a synthetic organic compound that belongs to the class of isoxazole derivatives This compound is characterized by the presence of a fluoro and iodo substituent on the phenyl ring, a methyl group on the isoxazole ring, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-fluoro-5-iodophenyl)-5-methylisoxazole-4-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Fluorination: The addition of a fluorine atom, which can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Isoxazole Formation: The construction of the isoxazole ring, which may involve cyclization reactions using appropriate precursors.
Esterification: The formation of the ethyl ester group, typically through the reaction of the carboxylic acid with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic steps, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-fluoro-5-iodophenyl)-5-methylisoxazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, affecting the functional groups present.
Coupling Reactions: The phenyl ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Ethyl 3-(2-fluoro-5-iodophenyl)-5-methylisoxazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3-(2-fluoro-5-iodophenyl)-5-methylisoxazole-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The fluoro and iodo substituents can enhance binding affinity and specificity, while the isoxazole ring can participate in hydrogen bonding and other interactions. The ethyl ester group may influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(2-fluoro-5-chlorophenyl)-5-methylisoxazole-4-carboxylate
- Ethyl 3-(2-fluoro-5-bromophenyl)-5-methylisoxazole-4-carboxylate
- Ethyl 3-(2-fluoro-5-methylphenyl)-5-methylisoxazole-4-carboxylate
Uniqueness
Ethyl 3-(2-fluoro-5-iodophenyl)-5-methylisoxazole-4-carboxylate is unique due to the presence of both fluoro and iodo substituents, which can significantly influence its reactivity and interactions with biological targets. The combination of these substituents with the isoxazole ring and ethyl ester group makes it a versatile compound for various applications.
Properties
Molecular Formula |
C13H11FINO3 |
|---|---|
Molecular Weight |
375.13 g/mol |
IUPAC Name |
ethyl 3-(2-fluoro-5-iodophenyl)-5-methyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C13H11FINO3/c1-3-18-13(17)11-7(2)19-16-12(11)9-6-8(15)4-5-10(9)14/h4-6H,3H2,1-2H3 |
InChI Key |
FMJKTSYJVDKBEO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1C2=C(C=CC(=C2)I)F)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

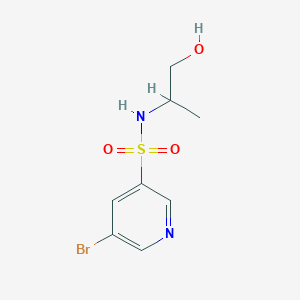
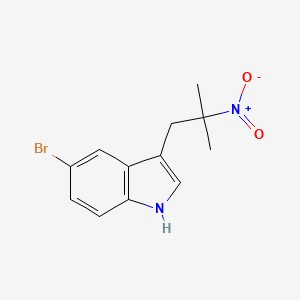
![3-[(Tert-butyldimethylsilyl)oxy]benzene-1,2-diamine](/img/structure/B8441817.png)
![2-(6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridin-3-yl)-ethanol](/img/structure/B8441818.png)
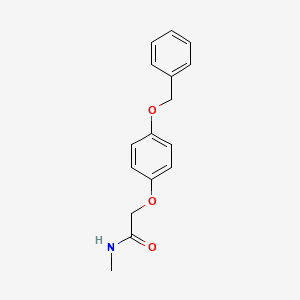
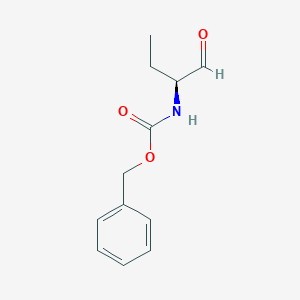
![1-[2-Fluoro-4-(trifluoromethyl)-phenyl]butanol](/img/structure/B8441835.png)


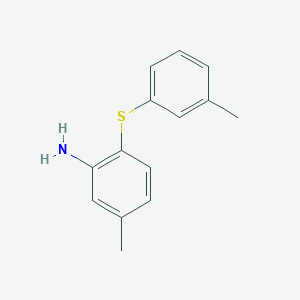
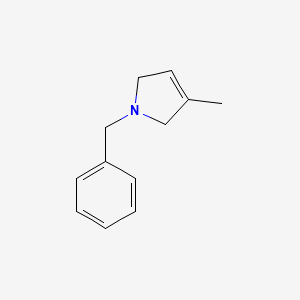
![4-(3-[1,2,3]Triazol-1-yl-propoxy)-phenylamine](/img/structure/B8441881.png)
![1h-Pyrrolo[2,3-c]pyridine-2-carboxamide,7-chloro-n-cyclohexyl-](/img/structure/B8441885.png)
